molecular formula C4H9BF3K B7803201 potassium;butyl(trifluoro)boranuide

potassium;butyl(trifluoro)boranuide

Cat. No.: B7803201
M. Wt: 164.02 g/mol
InChI Key: XLHVTQCFJZFJSN-UHFFFAOYSA-N
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Description

The compound with the Chemical Identifier (CID) 11389579 is known as 2-Methyl-5-nitroaniline. This organic compound is characterized by the presence of a methyl group and a nitro group attached to an aniline ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylaniline (o-toluidine) using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-5-nitroaniline often involves large-scale nitration processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration. The product is then purified through recrystallization or distillation to obtain high-purity 2-Methyl-5-nitroaniline.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon or tin and hydrochloric acid.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Reduction: The major product is 2-Methyl-1,5-diaminobenzene.

    Substitution: Depending on the substituent introduced, various derivatives of 2-Methyl-5-nitroaniline can be formed.

Scientific Research Applications

2-Methyl-5-nitroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, making the compound useful in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitroaniline
  • 2-Methyl-3-nitroaniline
  • 2-Methyl-6-nitroaniline

Uniqueness

2-Methyl-5-nitroaniline is unique due to the specific positioning of the nitro group on the aniline ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-Methyl-5-nitroaniline exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

potassium;butyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHVTQCFJZFJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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